
ethane-1,2-diol;2-(2-hydroxyethoxy)ethanol;(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;2-methyloxirane;oxirane;terephthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-D-Glucopyranoside, methyl, polymer with 1,4-benzenedicarboxylic acid, 1,2-ethanediol, methyloxirane, oxirane, and 2,2’-oxybis[ethanol] is a complex polymeric compound. This compound is synthesized through the polymerization of various monomers, including alpha-D-glucopyranoside, methyl, 1,4-benzenedicarboxylic acid, 1,2-ethanediol, methyloxirane, oxirane, and 2,2’-oxybis[ethanol]. It is used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Glucopyranoside, methyl, polymer with 1,4-benzenedicarboxylic acid, 1,2-ethanediol, methyloxirane, oxirane, and 2,2’-oxybis[ethanol] involves several steps:
Polymerization: The monomers are polymerized under controlled conditions to form the desired polymer. This process typically involves the use of catalysts and specific reaction conditions such as temperature and pressure.
Purification: The resulting polymer is purified to remove any unreacted monomers and by-products. This can be achieved through techniques such as precipitation, filtration, and chromatography.
Industrial Production Methods
In an industrial setting, the production of this polymer involves large-scale polymerization reactors where the monomers are mixed and polymerized under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The polymer is then subjected to various purification steps to obtain the desired quality.
化学反応の分析
Types of Reactions
Alpha-D-Glucopyranoside, methyl, polymer with 1,4-benzenedicarboxylic acid, 1,2-ethanediol, methyloxirane, oxirane, and 2,2’-oxybis[ethanol] can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the polymer’s structure by reducing specific functional groups.
Substitution: The polymer can undergo substitution reactions where specific atoms or groups are replaced with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone. The reactions are typically carried out under controlled temperature and pH conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. The reactions are conducted under an inert atmosphere to prevent unwanted side reactions.
Substitution: Various reagents such as halogens, alkylating agents, and nucleophiles can be used for substitution reactions. The conditions depend on the specific substitution being carried out.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carbonylated derivatives, while reduction can yield reduced forms of the polymer with modified functional groups.
科学的研究の応用
Alpha-D-Glucopyranoside, methyl, polymer with 1,4-benzenedicarboxylic acid, 1,2-ethanediol, methyloxirane, oxirane, and 2,2’-oxybis[ethanol] has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying polymerization reactions and the properties of polymeric materials.
Biology: The polymer is used in various biological studies, including the investigation of cellular processes and the development of biomaterials.
Industry: The polymer is used in the production of coatings, adhesives, and other industrial products due to its unique chemical properties.
作用機序
The mechanism by which alpha-D-Glucopyranoside, methyl, polymer with 1,4-benzenedicarboxylic acid, 1,2-ethanediol, methyloxirane, oxirane, and 2,2’-oxybis[ethanol] exerts its effects involves interactions with various molecular targets and pathways. The polymer can interact with cellular membranes, proteins, and other biomolecules, leading to changes in cellular processes. The specific molecular targets and pathways depend on the application and the specific structure of the polymer.
類似化合物との比較
Similar Compounds
Methyl alpha-D-glucopyranoside: A simpler methylated glucose derivative used in biochemical research.
Polyethylene glycol (PEG): A polymer used in various industrial and medical applications.
Polyvinyl alcohol (PVA): A water-soluble polymer used in adhesives, coatings, and films.
Uniqueness
Alpha-D-Glucopyranoside, methyl, polymer with 1,4-benzenedicarboxylic acid, 1,2-ethanediol, methyloxirane, oxirane, and 2,2’-oxybis[ethanol] is unique due to its complex structure and the combination of monomers used in its synthesis
特性
CAS番号 |
99770-02-2 |
|---|---|
分子式 |
C26H46O17 |
分子量 |
630.6 g/mol |
IUPAC名 |
ethane-1,2-diol;2-(2-hydroxyethoxy)ethanol;(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;2-methyloxirane;oxirane;terephthalic acid |
InChI |
InChI=1S/C8H6O4.C7H14O6.C4H10O3.C3H6O.C2H6O2.C2H4O/c9-7(10)5-1-2-6(4-3-5)8(11)12;1-12-7-6(11)5(10)4(9)3(2-8)13-7;5-1-3-7-4-2-6;1-3-2-4-3;3-1-2-4;1-2-3-1/h1-4H,(H,9,10)(H,11,12);3-11H,2H2,1H3;5-6H,1-4H2;3H,2H2,1H3;3-4H,1-2H2;1-2H2/t;3-,4-,5+,6-,7+;;;;/m.1..../s1 |
InChIキー |
DVVVAOYJBXAQNQ-INBSTMBBSA-N |
異性体SMILES |
CC1CO1.CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.C1CO1.C1=CC(=CC=C1C(=O)O)C(=O)O.C(CO)O.C(COCCO)O |
正規SMILES |
CC1CO1.COC1C(C(C(C(O1)CO)O)O)O.C1CO1.C1=CC(=CC=C1C(=O)O)C(=O)O.C(CO)O.C(COCCO)O |
関連するCAS |
99770-02-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl tetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-3-carboxylate](/img/structure/B14345434.png)
![Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]-](/img/structure/B14345437.png)
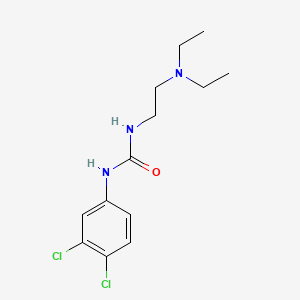
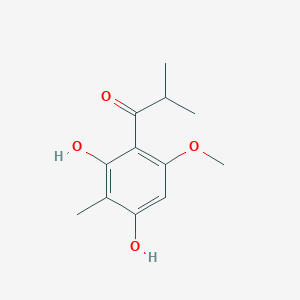

![1-Ethoxy-4-phenylbicyclo[2.2.2]octane](/img/structure/B14345467.png)
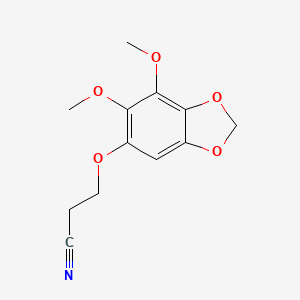
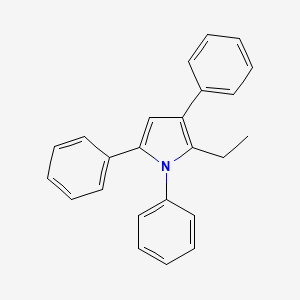
![[2,4,5-Tris(acetyloxymethyl)cyclohexyl]methyl ethanoate](/img/structure/B14345486.png)

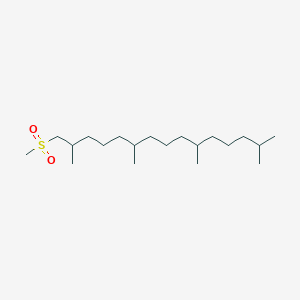
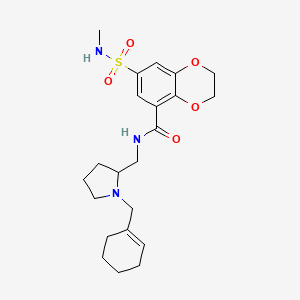
![4-(4-Aminobutanamido)-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B14345511.png)
![Phenol, 4-chloro-2-[[(4-methylphenyl)imino]methyl]-](/img/structure/B14345518.png)
